![molecular formula C20H20N4O4 B6422202 3-phenyl-N'-[(1E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 636571-79-4](/img/structure/B6422202.png)
3-phenyl-N'-[(1E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. In your compound, one of the carbon atoms in the pyrazole ring is further substituted with a phenyl group and a carbohydrazide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The presence of the phenyl and carbohydrazide groups would further influence the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of the phenyl and carbohydrazide groups, as well as the specific configuration of the pyrazole ring .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been studied for their inhibitory effects on the corrosion of carbon steel .
Mode of Action
A related compound, 2-(2,4,5-trimethoxybenzylidene) hydrazine carbothioamide, has been studied for its corrosion inhibitory properties . It was found to reduce the corrosion rate of steel, characterized as a mixed-type inhibitor . This suggests that (E)-3-phenyl-N’-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide may interact with its targets in a similar manner.
Biochemical Pathways
The related compound mentioned above was found to inhibit the corrosion process, which involves electrochemical reactions .
Result of Action
The related compound mentioned above was found to reduce the corrosion rate of steel . This suggests that (E)-3-phenyl-N’-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide may have similar effects.
Action Environment
The related compound was found to demonstrate increased inhibition efficiency with escalating concentrations .
properties
IUPAC Name |
3-phenyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-26-17-11-19(28-3)18(27-2)9-14(17)12-21-24-20(25)16-10-15(22-23-16)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,22,23)(H,24,25)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWOICUCOBEDAK-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-phenyl-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide |
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